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Compound of Interest

Compound Name: Statine

Abstrakt: Dieses Dokument bietet eine detaillierte technische Untersuchung der
entscheidenden friihen Entdeckungen und der Entwicklung von Lovastatin, dem ersten Statin,
das von der FDA zugelassen wurde und die Behandlung von Hypercholesterindmie
revolutionierte. Es behandelt die bahnbrechende Arbeit von Akira Endo, die zur Isolierung von
Compactin fuhrte, und die anschlie3enden, unabhangigen Bemihungen bei Merck, die in der
Entdeckung von Lovastatin aus Aspergillus terreus gipfelten. Der Leitfaden beschreibt die
experimentellen Protokolle, die bei der Entdeckung, Isolierung und Charakterisierung des
Wirkstoffs verwendet wurden, und fasst wichtige quantitative Daten aus praklinischen und
frihen klinischen Studien zusammen. Visuelle Darstellungen von Stoffwechselwegen und
experimentellen Arbeitsablaufen werden bereitgestellt, um die zugrunde liegenden
wissenschaftlichen Prozesse zu veranschaulichen. Dieser Leitfaden richtet sich an Forscher,
Wissenschatftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefgreifendes
Verstandnis der wissenschaftlichen Grundlagen vermitteln, die den Weg fur die Statin-Therapie
ebneten.

Einleitung: Die Suche nach einem Cholesterin-
senkenden Wirkstoff

In der Mitte des 20. Jahrhunderts wurde der Zusammenhang zwischen hohen
Cholesterinwerten im Blut, insbesondere dem Low-Density-Lipoprotein (LDL)-Cholesterin, und
einem erhohten Risiko fur Herz-Kreislauf-Erkrankungen zunehmend erkannt. Die damaligen
Behandlungsmadglichkeiten waren begrenzt und oft mit erheblichen Nebenwirkungen
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verbunden. Dies spornte die wissenschaftliche Gemeinschaft an, nach neuen Wegen zu
suchen, um die korpereigene Cholesterinproduktion gezielt zu senken.

Der Schlussel dazu lag in der Aufklarung des Cholesterin-Biosynthesewegs. Es wurde
festgestellt, dass das Enzym 3-Hydroxy-3-Methylglutaryl-Coenzym-A-Reduktase (HMG-CoA-
Reduktase) der geschwindigkeitsbestimmende Schritt in diesem Prozess ist.[1][2] Die
Hemmung dieses Enzyms wurde daher zu einem priméren Ziel fir die Entwicklung neuer
cholesterinsenkender Medikamente.

Parallele Entdeckungen: Sankyo und Merck

Die Entdeckung der Statine ist eine Geschichte paralleler Forschung, die von zwei
unabhangigen Teams auf verschiedenen Kontinenten vorangetrieben wurde.

Akira Endos bahnbrechende Arbeit bei Sankyo

Inspiriert von der Entdeckung des Penicillins durch Alexander Fleming, stellte der japanische
Biochemiker Akira Endo die Hypothese auf, dass Mikroorganismen chemische Abwehrstoffe
produzieren kdnnten, die fir die menschliche Medizin nitzlich sein konnten.[3][4] Endo
vermutete, dass einige Pilze Substanzen produzieren kénnten, die die Cholesterinsynthese
hemmen, um sich gegen parasitare Organismen zu schitzen.[4]

Ab 1971 begann Endo bei der Firma Sankyo mit einem systematischen Screening von Uber
6.000 Pilzstammen auf ihre Fahigkeit, die HMG-CoA-Reduktase zu hemmen.[5][6] Nach zwei
Jahren intensiver Forschung isolierte sein Team aus dem Pilz Penicillium citrinum eine
hochwirksame Substanz, die sie Compactin (spater Mevastatin genannt) nannten.[4][6][7] Dies
war der erste entdeckte HMG-CoA-Reduktase-Inhibitor und der Prototyp fir die Statin-Klasse.
Obwohl Compactin aufgrund von Bedenken hinsichtlich der Toxizitat in Langzeit-Tierstudien nie
als Medikament zugelassen wurde, bewies seine Entdeckung die Machbarkeit des Konzepts.

[4]18]

Die Entdeckung von Lovastatin bei Merck

Unabhéngig von Endos Arbeit verfolgten Forscher bei Merck & Co. in den Vereinigten Staaten
ein ahnliches Ziel.[8] Sie screenten ebenfalls mikrobielle Fermentationsbriihen auf Inhibitoren
der Cholesterinbiosynthese. Im Jahr 1979 isolierte ein Team unter der Leitung von Al Alberts
aus einer Kultur des Pilzes Aspergillus terreus eine Verbindung, die zun&chst Mevinolin
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genannt wurde.[6][8] Diese Substanz, die spater in Lovastatin umbenannt wurde, erwies sich
als potenter Inhibitor der HMG-CoA-Reduktase.[7]

Nach umfangreichen praklinischen und klinischen Studien, die seine Wirksamkeit und ein
akzeptables Sicherheitsprofil bestétigten, wurde Lovastatin im September 1987 von der US-
amerikanischen Food and Drug Administration (FDA) zugelassen und war damit das erste
Statin, das auf den Markt kam.[3][5]

Mechanismus der Wirkung

Lovastatin ist ein Prodrug, das in vivo zu seiner aktiven Hydroxysaureform hydrolysiert wird.[9]
Diese aktive Form hat eine strukturelle Ahnlichkeit mit dem nattrlichen Substrat HMG-CoA und
wirkt als kompetitiver Inhibitor des HMG-CoA-Reduktase-Enzyms.[2][10]

Die Hemmung dieses Enzyms reduziert die Synthese von Mevalonat, einem wichtigen
Vorlaufer in der Cholesterin-Biosynthesekette.[1][2] Die daraus resultierende Abnahme der
intrazellularen Cholesterinkonzentration in den Leberzellen fuhrt zu einem kompensatorischen
Mechanismus: Die Zellen erhéhen die Expression von LDL-Rezeptoren auf ihrer Oberflache.[1]
[10] Diese Hochregulierung der LDL-Rezeptoren steigert die Aufnahme und den Abbau von
LDL-Partikeln aus dem Blutkreislauf, was zu einer signifikanten Senkung des zirkulierenden
LDL-Cholesterins fuhrt.[1][10]
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Abbildung 1: Hemmung der Cholesterinbiosynthese durch Lovastatin

Wichtige experimentelle Protokolle

Die Entdeckung und Entwicklung von Lovastatin stiitzte sich auf eine Reihe robuster
experimenteller Methoden. Nachfolgend finden Sie detaillierte Beschreibungen der wichtigsten
Protokolle.
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Screening, Isolierung und Fermentation

Der Arbeitsablauf zur Entdeckung von Lovastatin umfasste mehrere wichtige Schritte, von der

Probenentnahme bis zur Produktion des reinen Wirkstoffs.
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Abbildung 2: Allgemeiner Arbeitsablauf zur Entdeckung von Lovastatin
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Abbildung 2: Allgemeiner Arbeitsablauf zur Entdeckung von Lovastatin

Protokoll 4.1.1: Isolierung von Aspergillus terreus

e Probensammlung: Bodenproben werden aus verschiedenen geografischen Regionen
entnommen.[11]

e Serienverdinnung: 1 g der Bodenprobe wird in 9 ml steriler physiologischer KochsalzlGsung
suspendiert. Es werden serielle 10-fache Verdiinnungen (bis 10~7) hergestellt.[11]

o Ausplattieren: Aliquots der Verdinnungen werden auf Kartoffel-Dextrose-Agar (PDA)-Platten
ausgestrichen, die mit einem Antibiotikum (z. B. Chloramphenicol) ergénzt sind, um
bakterielles Wachstum zu unterdriicken.[11]

e Inkubation: Die Platten werden bei 28-30°C fur 3-5 Tage inkubiert.[11]

« l|dentifizierung: Wachsende Pilzkolonien werden anhand makroskopischer (Farbe, Textur)
und mikroskopischer (Konidienstruktur) Merkmale identifiziert. Die Identifizierung als A.
terreus wird durch Farbung mit Lactophenol-Baumwollblau bestatigt.

e Reinkultur: Isolierte Kolonien werden auf frische PDA-Schragagar-Rohrchen Gberimpft, um
Reinkulturen fir die weitere Verwendung zu erhalten.

Protokoll 4.1.2: Festphasenfermentation (Solid-State Fermentation, SSF) zur Lovastatin-
Produktion

e Substratvorbereitung: 25-40 g eines festen Substrats (z. B. Weizenkleie, Reiskleie) werden
in einen 500-ml-Erlenmeyerkolben gegeben und mit destilliertem Wasser oder einer
Mineralldsung auf eine definierte Feuchtigkeit (z. B. 70-75 %) eingestellt.[12][13] Der Kolben
wird autoklaviert.

 Inokulation: Eine Sporensuspension von A. terreus (z. B. 1x10® Sporen/ml) wird unter
aseptischen Bedingungen zum sterilisierten Substrat gegeben.

 Inkubation: Die Kolben werden bei 28°C fir 8 bis 10 Tage inkubiert.[12]

o Extraktion: Nach der Inkubation wird dem Kolben ein organisches Lésungsmittel (z. B. eine
1:1-Mischung aus Butanol und Wasser oder Acetonitril) zugesetzt.[14]
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» Schitteln: Der Kolben wird fiir mehrere Stunden (z. B. 2 Stunden) bei ca. 200 U/min auf
einem Rotationsschiuttler inkubiert, um das Lovastatin zu extrahieren.

» Aufarbeitung: Die Mischung wird zentrifugiert (z. B. 5000 U/min fir 20 Minuten), und der
Uberstand wird durch einen Filter (z. B. Whatman Nr. 1) filtriert, um den Rohextrakt zu
erhalten.

HMG-CoA-Reduktase-Hemmtest

Der primére Assay zum Screening auf Inhibitoren war ein enzymatischer Test, der die Aktivitat
der HMG-CoA-Reduktase misst. Die Aktivitat wird typischerweise durch die Uberwachung der
Abnahme der Absorption bei 340 nm bestimmt, die auf den Verbrauch des Co-Substrats
NADPH zuriickzufuhren ist.[15][16][17]

Protokoll 4.2.1: Spektrophotometrischer HMG-CoA-Reduktase-Assay
* Reagenzienvorbereitung:

o Assay-Puffer: Z. B. Kaliumphosphatpuffer (pH 7,5), der Dithiothreitol (DTT) und EDTA
enthalt.[16][17]

o HMG-CoA-Substrat: In Wasser oder Puffer gelost.[15]
o NADPH-L6sung: Frisch in Assay-Puffer zubereitet.[15]

o Enzympraparation: Gereinigte HMG-CoA-Reduktase oder ein mikrosomaler Leber-Extrakt.
[15][17]

o Testverbindung: Der zu testende Pilzextrakt oder die gereinigte Verbindung (z. B.
Lovastatin).

e Assay-Durchfuhrung (in einer 96-Well-Platte):

o In jedes Well werden pipettiert: Assay-Puffer, Enzympraparation und die Testverbindung
(oder Lésungsmittel fur die Kontrolle).

o Die Platte wird fur eine kurze Zeit vorinkubiert (z. B. 5 Minuten bei 37°C).
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o Die Reaktion wird durch Zugabe von HMG-CoA und NADPH gestartet.

e Messung:

o Die Extinktion bei 340 nm wird sofort in einem Plattenlesegerat im kinetischen Modus
gemessen.[15][18]

o Die Messungen werden in regelmaRligen Abstanden (z. B. alle 2-3 Minuten) Uber einen
Zeitraum von 10-20 Minuten bei 37°C wiederholt.[18]

o Datenanalyse:

o Die Reaktionsgeschwindigkeit (AA340/min) wird aus dem linearen Bereich der kinetischen
Kurve berechnet.

o Die prozentuale Hemmung wird berechnet als: [1 - (Rate mit Inhibitor / Rate ohne
Inhibitor)] * 100.

o Zur Bestimmung des ICso-Wertes (die Konzentration des Inhibitors, die eine 50%ige
Hemmung bewirkt) werden Dosis-Wirkungs-Kurven erstellt.

Quantitative Daten aus der frithen Entwicklung

Die Wirksamkeit von Lovastatin wurde in zahlreichen préklinischen und friihen klinischen
Studien nachgewiesen. Die Daten zeigten eine dosisabhangige Senkung der Cholesterinwerte.

Tabelle 1: Ergebnisse fruher klinischer Studien mit Lovastatin
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LDL- Gesamtchol HDL- . .
. . ] . Triglycerid-
Studie / Cholesterin  esterin- Cholesterin
. .. Senkung Quelle(n)
Dosis -Senkung Senkung -Anderung (%)
0

(%) (%) (%)
Bradford et
al. (Dosis-
Wirkung)
- 20 mg/Tag -24% - +6.6% -10% [19]
- 40 mg/Tag -32% - +7.9% -15% [19]
- 80 mg/Tag -40% - +9.5% -19% [19]
AFCAPS/Tex
CAPS-Studie

-25% -18.4% +6% -15% [20]
(20-40
mg/Tag)
5-Jahres-
Sicherheitsst -44% -35% +14% - [21]
udie
Studie bei
kombinierter

-27% -29% +13% -40% [22]

Hyperlipidami
e

Anmerkung: Die Werte sind Durchschnittswerte und kdnnen je nach Studienpopulation und

Design variieren.

Schlussfolgerung

Die Entdeckung von Lovastatin war ein Meilenstein in der Medizingeschichte, der das Ergebnis

von visionarer Hypothesenbildung, systematischem Screening und sorgféltiger biochemischer

Forschung war. Die Pionierarbeit von Akira Endo legte den Grundstein, und die anschlieRende

Entwicklung durch Merck brachte das erste Medikament einer neuen, lebensrettenden Klasse

von Therapeutika hervor. Die hier beschriebenen Methoden — von der mikrobiellen Isolierung

uber die Fermentation bis hin zu spezifischen enzymatischen Assays — bildeten das Ruckgrat
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dieses wissenschaftlichen Durchbruchs. Die in frihen klinischen Studien nachgewiesene
robuste Wirksamkeit von Lovastatin bei der Senkung des LDL-Cholesterins bestatigte das
therapeutische Potenzial der HMG-CoA-Reduktase-Hemmung und eréffnete eine neue Ara in
der Pravention und Behandlung von Herz-Kreislauf-Erkrankungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. What is the mechanism of Lovastatin? [synapse.patsnap.com]

o 2. researchgate.net [researchgate.net]

e 3. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
e 4. Akira Endo (biochemist) - Wikipedia [en.wikipedia.org]

o 5. Akira Endo, ‘remarkable’ scientist who discovered statins, dies aged 90 | Statins | The
Guardian [theguardian.com]

e 6. bjcardio.co.uk [bjcardio.co.uk]

» 7. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC
[pmc.ncbi.nlm.nih.gov]

e 8. pcsk9forum.org [pcskOforum.org]

¢ 9. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors -
PubMed [pubmed.nchbi.nim.nih.gov]

e 10. droracle.ai [droracle.ai]

e 11. ijbbku.com [ijbbku.com]

e 12. journal.waocp.org [journal.waocp.org]
* 13. pjps.pk [pips.pK]

e 14. smbb.mx [smbb.mx]

o 15. assaygenie.com [assaygenie.com]

e 16. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b554654?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lovastatin
https://www.researchgate.net/figure/Role-of-lovastatin-in-inhibition-of-cholesterol-synthesis-The-cellular-and-molecular_fig1_50268294
https://pmc.ncbi.nlm.nih.gov/articles/PMC9491398/
https://en.wikipedia.org/wiki/Akira_Endo_(biochemist)
https://www.theguardian.com/society/article/2024/jun/11/akira-endo-scientist-discovered-statins-dies-heart-drugs
https://www.theguardian.com/society/article/2024/jun/11/akira-endo-scientist-discovered-statins-dies-heart-drugs
https://bjcardio.co.uk/2008/11/lasker-award-for-the-discoverer-of-statins/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5753075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5753075/
https://www.pcsk9forum.org/remembering-akira-endo-and-the-beginning-of-the-statin-era/
https://pubmed.ncbi.nlm.nih.gov/2126139/
https://pubmed.ncbi.nlm.nih.gov/2126139/
https://www.droracle.ai/articles/383977/what-is-the-mechanism-of-action-of-statin-hmg-coa
https://ijbbku.com/assets/custom/journals/2022/2/ISOLATION%20AND%20SCREENING%20OF%20LOVASTATIN%20PRODUCING%20FUNGI.pdf
https://journal.waocp.org/article_33056_2ba7137892908e30b9166562fdb0d5ee.pdf
https://www.pjps.pk/uploads/2024/08/1723114927.pdf
https://smbb.mx/congresos%20smbb/cancun13/TRABAJOS/SMBB/FermentacionSolida/XII-C11.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00816.pdf
https://bio-protocol.org/exchange/minidetail?id=10997539&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 17. researchgate.net [researchgate.net]
e 18. abcam.com [abcam.com]

e 19. acpjournals.org [acpjournals.org]

e 20. nyp.org [nyp.org]

e 21. Lovastatin 5-year safety and efficacy study. Lovastatin Study Groups | through IV -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 22. Lovastatin decreases de novo cholesterol synthesis and LDL Apo B-100 production rates
in combined-hyperlipidemic males - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Die frihe Entdeckung und Entwicklung von Lovastatin:
Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554654+#fr-he-entdeckung-und-entwicklung-von-
lovastatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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